molecular formula C11H14O5 B009306 2,4,6-Trimethoxyphenylacetic acid CAS No. 104397-80-0

2,4,6-Trimethoxyphenylacetic acid

Cat. No.: B009306
CAS No.: 104397-80-0
M. Wt: 226.23 g/mol
InChI Key: XVJDJIVBWDQELV-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenylacetic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Plant Growth and Herbicidal Activity : One study discusses how 2,4,6-trichlorophenoxyacetic acid (a related compound) can inhibit the effects of auxins in plants, affecting their growth behavior and herbicidal activity (Hoffmann, 1953).

  • Peptide Synthesis : Another research indicates that 2,4,6-trimethylbenzyl esters, which are structurally similar, are more easily cleaved by hydrogen bromide than other compounds, beneficial for peptide synthesis (Stewart, 1966).

  • Metabolic Effects in Plants : 2,4-dichlorophenoxyacetic acid, another related compound, has been shown to decrease carbohydrate catabolizing enzyme activity in cucumber plants. In contrast, it enhances enzyme activity in plants infected with cucumber mosaic virus (Makovcová & Šindelář, 1981).

  • Herbicide Mechanism : Studies have shown that 2,4-D, a well-known herbicide, mimics natural auxin at the molecular level, leading to abnormal growth and plant death in sensitive dicots (Song, 2014).

  • Bacterial Degradation : Certain Arthrobacter species can rapidly oxidize related compounds, such as 3,4-dihydroxy-5-methoxyphenylacetic acid, into pyruvate and acetoacetate, demonstrating the role of bacteria in the degradation of these compounds (Donnelly, Chapman, & Dagley, 1981).

  • Neurological Effects : Mescaline and its isomer, 2,3,4-trimethoxy--phenylethylamine, show different metabolic pathways in the central nervous system, which may influence their psychotomimetic activities (Seiler & Demisch, 1974).

  • Global Research Trends : The USA is a leading contributor to research on 2,4-D herbicide toxicity, with future studies likely focusing on molecular biology, gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Hepatotoxicity : The 2,4-D-CoA thioester, a metabolite of 2,4-D, could contribute to its hepatotoxicity by binding to proteins in the liver (Li, Grillo, & Benet, 2003).

  • Genotoxic Effects : Increasing concentrations of 2,4-D in maize seedlings have been shown to cause genotoxic effects, including changes in genomic template stability (Aksakal, Erturk, Sunar, Bozari, & Agar, 2013).

Properties

IUPAC Name

2-(2,4,6-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJDJIVBWDQELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412736
Record name 2,4,6-Trimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104397-80-0
Record name 2,4,6-Trimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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